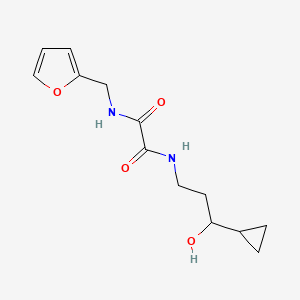
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.297 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves the following steps:
- Preparation of Cyclopropyl and Hydroxypropyl Derivatives : The cyclopropyl group is introduced through cyclization reactions, while the hydroxypropyl moiety is typically derived from propylene glycol.
- Formation of the Furan Derivative : Furan derivatives are synthesized from appropriate precursors such as furan itself or substituted furan compounds.
- Coupling Reaction : The final compound is formed by coupling the furan derivative with the oxalamide under controlled conditions, often utilizing coupling agents to facilitate the reaction .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a candidate for further research in treating inflammatory diseases .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promise in anticancer studies. In vitro assays indicate that it may induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Interaction with Enzymatic Pathways : The compound may interact with specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains. |
| Study 2 | Anti-inflammatory Effects | Reduction in cytokine levels in animal models; potential for treating chronic inflammation. |
| Study 3 | Anticancer Activity | Induction of apoptosis in breast cancer cell lines; modulation of cell cycle phases observed. |
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h1-2,7,9,11,16H,3-6,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHXIBKSWHIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













